An In-Depth Technical Guide to 9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene (CAS Number 259881-39-5)
An In-Depth Technical Guide to 9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene (CAS Number 259881-39-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene, identified by CAS number 259881-39-5, is a specialized diepoxide monomer that has garnered significant interest in the field of materials science. Its unique molecular architecture, featuring a bulky, rigid fluorene core flanked by flexible ether linkages and terminated with reactive oxirane (epoxy) groups, imparts a combination of desirable properties to the polymers derived from it. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on its role in the development of advanced materials for optical and electronic applications. While this compound is primarily utilized in materials science, this guide will also touch upon aspects relevant to professionals in drug development who may encounter such molecules in ancillary applications such as specialized delivery systems or diagnostic devices.
Physicochemical Properties
The distinct properties of 9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene are a direct result of its well-defined chemical structure. The central fluorene moiety provides thermal stability and a high refractive index, while the ether chains offer a degree of flexibility and processability. The terminal epoxy groups are the key to its polymerization and cross-linking capabilities.
| Property | Value | Source |
| CAS Number | 259881-39-5 | N/A |
| Molecular Formula | C35H34O6 | [1] |
| Molecular Weight | 550.6 g/mol | [1] |
| Appearance | White to light yellow solid | N/A |
| Purity | >98% | N/A |
| Solubility | Good solubility in common organic solvents | N/A |
Synthesis and Characterization
The synthesis of 9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene is typically a multi-step process, commencing with the synthesis of its precursor, 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene.
Synthesis of the Precursor: 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene
The precursor diol can be synthesized via the condensation reaction of 9-fluorenone with an excess of 2-phenoxyethanol in the presence of an acid catalyst.[2][3][4]
Reaction Scheme:
Figure 1: Synthesis of the diol precursor.
Experimental Protocol:
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Reaction Setup: A mixture of 9-fluorenone, a significant excess of 2-phenoxyethanol, and a suitable acid catalyst (e.g., methanesulfonic acid or a solid acid catalyst like titanium cation-exchanged montmorillonite) is prepared in a reaction vessel equipped with a stirrer and a Dean-Stark apparatus for water removal.[2][4]
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Reaction Conditions: The mixture is heated to reflux, and the water generated during the condensation reaction is continuously removed azeotropically.[3]
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Work-up and Purification: After the reaction is complete, the excess 2-phenoxyethanol is removed, typically by distillation under reduced pressure. The crude product is then purified, for example, by recrystallization from a suitable solvent system like toluene and water, to yield the desired 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene.[4]
Epoxidation to Yield 9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene
The final step involves the epoxidation of the diol precursor. This is a standard etherification reaction using an epihalohydrin, most commonly epichlorohydrin, in the presence of a base.
Reaction Scheme:
Figure 2: Epoxidation to the final product.
Experimental Protocol:
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Reaction Setup: 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene is dissolved in a suitable solvent, and an excess of epichlorohydrin is added.
-
Reaction Conditions: A strong base, such as sodium hydroxide, is added portion-wise to the reaction mixture, which is typically stirred at an elevated temperature. The base facilitates the deprotonation of the hydroxyl groups, which then act as nucleophiles, attacking the electrophilic carbon of epichlorohydrin.
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Work-up and Purification: Upon completion of the reaction, the mixture is washed with water to remove the salt byproduct and any remaining base. The organic layer is then dried, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved through column chromatography.
Characterization
The structural integrity of 9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene is confirmed through various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to verify the presence of the characteristic protons and carbons of the fluorene core, the phenyl rings, the ether linkages, and the terminal epoxy groups.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to identify the key functional groups, including the characteristic absorption bands of the epoxy ring (around 915 cm-1 for the C-O-C stretch), the ether linkages (C-O-C stretch), and the aromatic rings.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
Mechanism of Action in Material Properties
The "mechanism of action" of this monomer in the context of materials science refers to how its molecular structure dictates the macroscopic properties of the resulting polymers.
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High Refractive Index: The fluorene group, with its large, conjugated aromatic system, contributes significantly to a high refractive index in the resulting polymers. This makes it a valuable component in the formulation of optical materials such as lenses, optical films, and adhesives for optical components.[5]
-
Thermal Stability: The rigid and bulky nature of the fluorene core enhances the thermal stability of the polymer network, leading to materials with high glass transition temperatures (Tg).[6]
-
Processability: The ether linkages in the side chains provide a degree of flexibility to the polymer backbone, which can improve the processability and toughness of the final material, mitigating the brittleness often associated with highly aromatic polymer structures.
-
Cross-linking and Curing: The terminal epoxy groups are the reactive sites that enable polymerization and cross-linking. This monomer can undergo cationic or anionic ring-opening polymerization, initiated by heat, radiation (e.g., UV), or chemical initiators, to form a three-dimensional network.[7]
Applications in Advanced Materials
The unique combination of properties makes 9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene a versatile building block for a range of high-performance materials.
High Refractive Index Optical Resins
This monomer is a key component in the formulation of epoxy resins for optical applications where a high refractive index is paramount.
Experimental Protocol for UV-Curing of a High Refractive Index Resin:
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Formulation: A formulation is prepared by mixing 9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene with a cationic photoinitiator (e.g., a diaryliodonium or triarylsulfonium salt).[7] Other epoxy monomers or additives can be included to tailor the properties of the final material.
-
Application: The liquid resin formulation is applied to a substrate as a thin film or cast into a mold.
-
Curing: The coated substrate or mold is exposed to UV radiation of a specific wavelength and intensity. The photoinitiator absorbs the UV light and generates a strong acid, which initiates the cationic ring-opening polymerization of the epoxy groups.
-
Post-Curing: A post-curing step, involving heating the material at an elevated temperature, may be employed to ensure complete conversion of the epoxy groups and to optimize the mechanical and thermal properties of the cured resin.
Electronic Materials
The excellent thermal stability and dielectric properties of polymers derived from this monomer make it suitable for applications in the electronics industry, such as in the formulation of photoresists, encapsulants for electronic components, and insulating layers in printed circuit boards.[6]
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling 9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a fume hood.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry place away from sources of ignition and incompatible materials.
Conclusion
9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene is a highly functionalized monomer that offers a unique combination of optical, thermal, and processing properties. Its fluorene-containing structure is key to achieving high refractive index and thermal stability in the resulting polymers. The ability to undergo efficient curing through its terminal epoxy groups makes it a valuable component in the formulation of advanced materials for a wide range of applications, from optical resins to electronic materials. For professionals in drug development, while not a therapeutic agent itself, understanding the properties of such advanced materials is crucial when they are employed in the design and manufacture of sophisticated medical devices and drug delivery systems.
References
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Seung-Mo Hong, et al. Synthesis of 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene di(mercaptopropionate) for high-luminance and refractive prism sheets. ResearchGate.
-
Simple and clean synthesis of 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene from the aromatic alkylation of phenoxyethanol with fluoren-9-one catalysed by titanium cation-exchanged montmorillonite. Green Chemistry (RSC Publishing).
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Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. NIH.
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9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene. MySkinRecipes.
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Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, crystal... Google Patents.
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Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. The Royal Society of Chemistry.
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Functionalized epoxy with adjustable fluorescence and UV-shielding enabled by reactive addition of 9-anthracenemethoxyl glycidyl ether. PMC - NIH.
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CAS 161182-73-6 9,9-Bis[4-(2-acryloyloxyethyloxy)phenyl]fluorene. Alfa Chemistry.
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9, 9-Bis (methoxymethyl) fluorene: Synthesis and Application. ChemicalBook.
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Atom-efficient Preparation of 9, 9'-Bis[4-(2'-hydroxy-3'-acryloyloxypropoxy)phenyl]fluorene. SciSpace.
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EPOXY RESIN SYSTEMS CONTAINING CURING CATIONIC PHOTOINITIATORS THROUGH IONIZING RADIATION. Google Patents.
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9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene. PubChem.
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Atom-efficient Preparation of 9, 9'-Bis[4-(2'-hydroxy-3'-acryloyloxypropoxy)phenyl]fluorene. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Atom-efficient-Preparation-of-9%2C-9'-Bis-4-(2'-3'-Park-Kim/a78a6d6d459c03387796d85915d3119106093125]([Link]
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A post-print UV curing method for improving the mechanical properties of prototypes derived from two-photon polymerization. OSTI.GOV.
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9,9-Bis[4-(2-acryloyloxyethyloxy)phenyl]fluorene. CymitQuimica.
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Synthesis and Characterization of 9,9-diethyl-1-phenyl-1,9-dihydrofluoreno[2,3-d]imidazole-ended Fluorophores. ResearchGate.
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9,9-Bis(4-aminophenyl)fluorene(15499-84-0) 1H NMR spectrum. ChemicalBook.
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